Palitantin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Palitantin is a natural product found in Penicillium commune, Penicillium implicatum, and other organisms with data available.

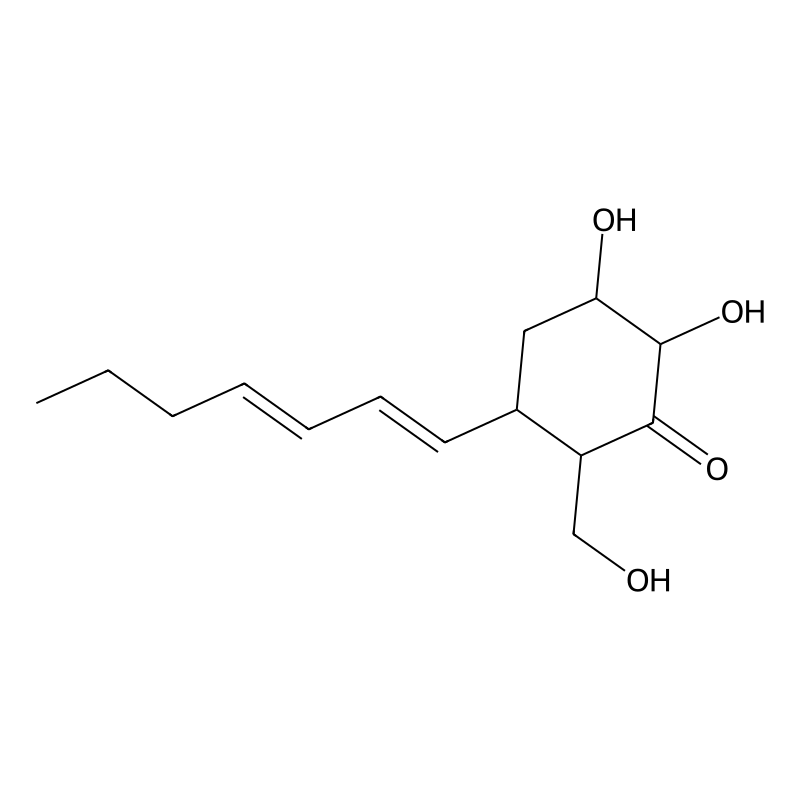

Palitantin is a polyketide metabolite primarily derived from the fungal species Penicillium brefeldianum and other related fungi. First isolated in 1936, palitantin features a unique six-membered carbocyclic ring structure, distinguishing it from many other polyketides that often contain aromatic rings. Its chemical formula is C₁₅H₁₈O₄, and it has garnered interest due to its potential biological activities and applications in pharmacology.

The biosynthesis of palitantin has been extensively studied, revealing that it does not involve aromatic intermediates during the formation of its carbocyclic structure. Instead, the synthesis proceeds through a series of reactions involving labeled precursors such as sodium [1,2-^13C]-, [2-^2H]-, and [1-^18O₂]-acetates. These studies have shown that the formation of the six-membered ring occurs via standard cyclization processes typical of polyketide biosynthesis, including aldol condensation and dehydration reactions .

Palitantin exhibits notable antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including Enterococcus faecalis and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values of 64 µg/mL. Additionally, it demonstrates antifungal activity against Candida albicans, with an MIC value of 32 µg/mL. These properties make palitantin a compound of interest for further research in medicinal chemistry.

The synthesis of palitantin can be achieved through various methods:

- Biosynthetic Approach: Utilizing fungal cultures of Penicillium brefeldianum with labeled acetate precursors to trace the biosynthetic pathway.

- Total Synthesis: Several synthetic routes have been developed, including:

These methods highlight the compound's synthetic versatility and potential for further derivatization.

Palitantin's biological activities suggest several applications:

- Pharmaceuticals: Due to its antibacterial and antifungal properties, palitantin could be developed into new antimicrobial agents.

- Biotechnology: Its unique structure may serve as a template for designing novel compounds with enhanced biological activities.

Research continues to explore its full potential in these fields.

Interaction studies on palitantin have focused on its mechanism of action against microbial targets. The compound's ability to disrupt cellular processes in bacteria and fungi suggests that it may interfere with cell wall synthesis or function as a metabolic inhibitor. Further detailed studies are needed to elucidate these interactions fully.

Palitantin shares structural and functional similarities with several other polyketides. Here are some comparable compounds:

| Compound Name | Source Organism | Biological Activity | Unique Features |

|---|---|---|---|

| Avermectin | Streptomyces avermitilis | Antiparasitic | Contains a macrocyclic lactone structure |

| Lovastatin | Aspergillus terreus | Cholesterol-lowering | Inhibits HMG-CoA reductase |

| Monensin | Streptomyces cinnamonensis | Antimicrobial | Ionophore properties |

| Echinocandin | Glarea lozoyensis | Antifungal | Inhibits fungal cell wall synthesis |

Palitantin is unique due to its non-aromatic carbocyclic ring structure, which is uncommon among polyketides. This feature may contribute to its distinct biological activities compared to more commonly studied compounds like lovastatin or avermectin.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

25M588OEZF